molecular formula C14H11N3O2 B13667880 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13667880
M. Wt: 253.26 g/mol
InChI Key: ZKXBJSKFQDRHCH-UHFFFAOYSA-N
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Description

8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction of the nitro group: results in the formation of 8-Methyl-2-(2-aminophenyl)imidazo[1,2-a]pyridine.

    Substitution reactions: can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

8-methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O2/c1-10-5-4-8-16-9-12(15-14(10)16)11-6-2-3-7-13(11)17(18)19/h2-9H,1H3

InChI Key

ZKXBJSKFQDRHCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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